molecular formula C14H11BrCl2N2S B2574707 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide CAS No. 475146-22-6

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide

Cat. No. B2574707
CAS RN: 475146-22-6
M. Wt: 390.12
InChI Key: SGOVMHZCNADESI-UHFFFAOYSA-N
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Description

The compound “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” is a chemical compound with the CAS Number: 1351614-17-9 . It has a molecular weight of 342.09 . The IUPAC name for this compound is 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide .


Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1H-benzo[d]imidazole-2-thiol, involves a multistep reaction through 2-nitroaniline, benzene-1,2-diamine, 1H-benzo[d]imidazole-2-thiol, and 5-nitro-1H-benzo[d]imidazole-2-thiol . Further treatment with aromatic aldehydes provides access to the target compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10Cl2N2S.BrH/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H .


Chemical Reactions Analysis

While specific chemical reactions involving “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” are not available, imidazoles in general can undergo a variety of reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • The compound and its derivatives have been utilized in the Palladium-Catalyzed Carbonylative Multicomponent Synthesis to produce functionalized benzimidazothiazoles. This process involves an oxidative aminocarbonylation/heterocyclization process under specific conditions, leading to the creation of novel compounds with potential for further chemical and biological applications (Veltri et al., 2016).

Antimicrobial Activity

  • Research on Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines has demonstrated antimicrobial activity against various bacterial strains. These compounds were synthesized through cyclocondensation processes and showed activity comparable to standard antibiotics, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Reddy & Reddy, 2010).

Antioxidant Properties

  • Benzimidazole derivatives were studied as antioxidants for local base oil , demonstrating their effectiveness in improving the oxidation stability of the oil. This suggests a potential application in industrial settings for enhancing the longevity and performance of lubricants (Basta et al., 2017).

CRTh2 Receptor Antagonism

  • A study on Selective CRTh2 Receptor Antagonists showcased the hit-to-lead evolution of benzimidazole derivatives, indicating their utility in modulating inflammatory responses through the CRTh2 pathway. This research provides insights into the therapeutic potential of such compounds in treating inflammatory diseases (Pothier et al., 2012).

Future Directions

Benzimidazole derivatives have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide” and similar compounds may have potential for future drug development.

Mechanism of Action

Target of Action

It’s known that imidazoline-embedded compounds, which are structurally similar to this compound, function via the modulation of α 2-adrenergic receptors .

Mode of Action

It’s known that imidazoline-embedded compounds modulate α 2-adrenergic receptors , which suggests that 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide may interact with these receptors to exert its effects.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2S.BrH/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14;/h1-7H,8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVMHZCNADESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide

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